molecular formula C18H18FNO4 B2416544 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(4-fluorophenyl)acetamide CAS No. 1396798-57-4

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(4-fluorophenyl)acetamide

Cat. No.: B2416544
CAS No.: 1396798-57-4
M. Wt: 331.343
InChI Key: ZREZJIRJLKIMLV-UHFFFAOYSA-N
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Description

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C18H18FNO4 and its molecular weight is 331.343. The purity is usually 95%.
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Scientific Research Applications

  • Silylation of N-(2-hydroxyphenyl)acetamide : This study investigates the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes, leading to the formation of silaheterocyclic benzoxazasiloles. These compounds exhibit hydrolytic transformation into silanols and have implications in the development of new materials and chemicals (Lazareva et al., 2017).

  • Positron-Emitter Labeled Ligands for Peripheral Benzodiazepine Receptor (PBR) : This research focuses on synthesizing and evaluating compounds as potent radioligands for peripheral benzodiazepine receptors. These ligands have applications in neuroimaging and the study of neurological diseases (Zhang et al., 2003).

  • General Methods for Modification of Sialic Acid : The study involves the synthesis of N-acetyl-9-deoxy-9-fluoroneuraminic acid, demonstrating the potential of such compounds in the field of biochemical research, particularly in understanding cellular mechanisms (Sharma et al., 1988).

  • Synthesis of Novel Acetamides with Anti-Inflammatory Activity : This research involves synthesizing derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide and evaluating their anti-inflammatory properties. This has implications in medicinal chemistry and drug development (Sunder & Maleraju, 2013).

  • Structure-Activity Relationships of Dual Inhibitors : This study explores the structure-activity relationships of various heterocycles to improve metabolic stability in the context of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors. Such research is vital for the development of new therapeutic agents (Stec et al., 2011).

  • Synthesis and Evaluation of Substituted Imidazo[1,2-a]pyridines and Pyrazolo[1,5-a]pyrimidines : This research involves synthesizing and evaluating compounds for studying the peripheral benzodiazepine receptor using positron emission tomography, contributing to advancements in diagnostic imaging techniques (Fookes et al., 2008).

  • Chemoselective Acetylation of 2-Aminophenol : This study presents a method for the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. This research has implications in the field of green chemistry and pharmaceutical synthesis (Magadum & Yadav, 2018).

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2-(4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO4/c1-18(22,13-4-7-15-16(9-13)24-11-23-15)10-20-17(21)8-12-2-5-14(19)6-3-12/h2-7,9,22H,8,10-11H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZREZJIRJLKIMLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CC1=CC=C(C=C1)F)(C2=CC3=C(C=C2)OCO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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